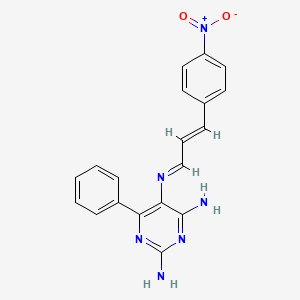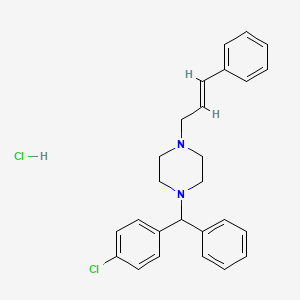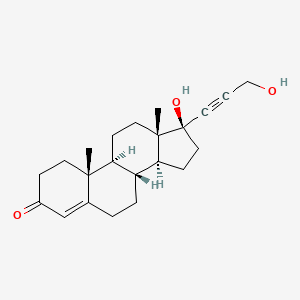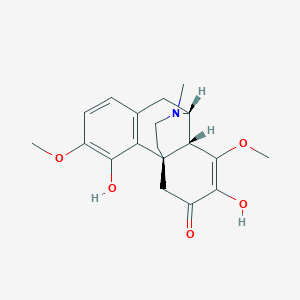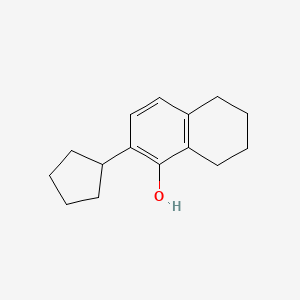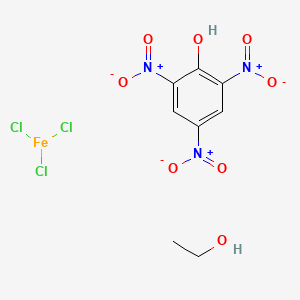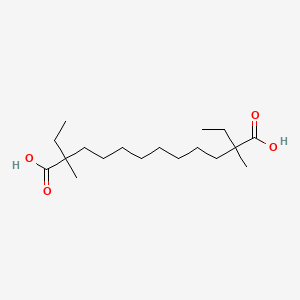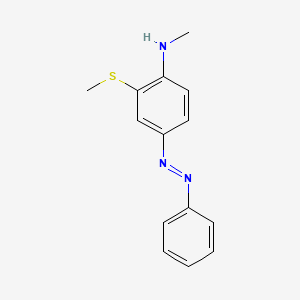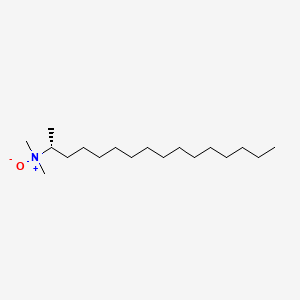
Myristic acid, tetraester with oxybispropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of myristic acid, tetraester with oxybispropanediol, involves the esterification of myristic acid with oxybispropanediol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound, follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then subjected to various purification steps, including filtration, distillation, and drying, to achieve the desired purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
Myristic acid, tetraester with oxybispropanediol, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the ester groups back to alcohols and acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester derivatives .
Aplicaciones Científicas De Investigación
Myristic acid, tetraester with oxybispropanediol, has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: This compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of skin conditions and inflammation.
Mecanismo De Acción
The mechanism of action of myristic acid, tetraester with oxybispropanediol, involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and receptors involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, it can modulate the activity of specific signaling pathways, contributing to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Myristic acid: A straight-chain saturated fatty acid commonly found in nutmeg and other natural sources.
Lauric acid, tetraester with oxybispropanediol: Another ester compound with similar properties but derived from lauric acid.
Palmitic acid, tetraester with oxybispropanediol: Similar in structure but derived from palmitic acid.
Uniqueness
Myristic acid, tetraester with oxybispropanediol, stands out due to its unique combination of thermal stability, solubility, and biological activities. Its specific ester structure allows for diverse applications in various fields, making it a versatile and valuable compound .
Propiedades
Número CAS |
83208-81-5 |
|---|---|
Fórmula molecular |
C62H118O9 |
Peso molecular |
1007.6 g/mol |
Nombre IUPAC |
[3-[3,3-di(tetradecanoyloxy)propoxy]-1-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C62H118O9/c1-5-9-13-17-21-25-29-33-37-41-45-49-57(63)68-61(69-58(64)50-46-42-38-34-30-26-22-18-14-10-6-2)53-55-67-56-54-62(70-59(65)51-47-43-39-35-31-27-23-19-15-11-7-3)71-60(66)52-48-44-40-36-32-28-24-20-16-12-8-4/h61-62H,5-56H2,1-4H3 |
Clave InChI |
VSIOUIMZCQSBCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC(CCOCCC(OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





